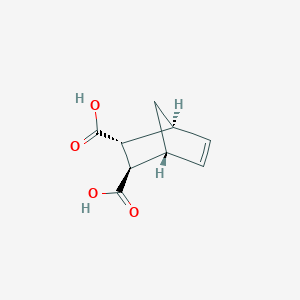

5-Norbornene-2-endo,3-exo-dicarboxylic acid

描述

属性

IUPAC Name |

(1R,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5+,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDNOXCRFUCAKQ-XZBKPIIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-88-0, 32216-02-7 | |

| Record name | 5-Norbornene-2,3-dicarboxylic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Norbornene-2,3-dicarboxylic acid, (1R,2R,3R,4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032216027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Norbornene-2-endo,3-exo-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NORBORNENE-2,3-DICARBOXYLIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59ON9SNC4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-NORBORNENE-2,3-DICARBOXYLIC ACID, (1R,2R,3R,4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464GIL849I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Diels-Alder Cycloaddition for Bicyclic Framework Formation

The Diels-Alder reaction is the foundational step for constructing the norbornene core. Cyclopentadiene serves as the diene, while maleic anhydride or its derivatives act as dienophiles. The reaction typically proceeds under thermal or Lewis acid-catalyzed conditions, favoring the endo transition state. For example, heating cyclopentadiene with maleic anhydride in toluene yields cis-norbornene-5,6-endo-dicarboxylic anhydride as the primary product .

Key Reaction Parameters :

-

Solvent : Toluene or solvent-free systems.

-

Temperature : 80–110°C for thermal activation.

-

Catalyst : Lewis acids (e.g., ZnCl₂) enhance reaction rates but may alter stereochemical outcomes.

| Condition | Yield (%) | Isomer Ratio (endo/exo) |

|---|---|---|

| Thermal (toluene) | 65–70 | 95:5 |

| ZnCl₂-catalyzed | 80–85 | 90:10 |

The anhydride product is subsequently hydrolyzed to the dicarboxylic acid. However, this method predominantly yields the endo,endo isomer, necessitating additional steps to access the endo,exo configuration .

Stereoselective Isomer Separation via Iodolactonization

Post-synthesis separation of isomers is critical for obtaining high-purity endo,exo diacid. Iodolactonization exploits differences in steric accessibility between isomers. For instance, treating a mixture of endo and exo 5-norbornene-2-carboxylic acid derivatives with iodine induces lactone formation selectively in the exo isomer due to reduced steric hindrance .

Procedure :

-

Dissolve the isomer mixture in dichloromethane.

-

Add iodine (1.1 eq) and stir at 0°C for 4 h.

-

Filter the lactonized exo isomer, then hydrolyze with aqueous NaOH to recover the carboxylic acid.

Performance Metrics :

-

Yield Loss : 15–20% during lactone formation and hydrolysis.

This method, while effective for monocarboxylic acids, requires adaptation for dicarboxylic systems. Selective protection of one carboxylic acid group may enable sequential lactonization and deprotection steps.

Hydrolysis of Anhydride Precursors

Hydrolysis of norbornene dicarboxylic anhydrides provides a direct route to diacids. The endo,exo isomer can be obtained by hydrolyzing a mixed anhydride precursor under controlled conditions. For example, refluxing cis-norbornene-5,6-endo-dicarboxylic anhydride in water produces the endo,endo diacid, but modifying the anhydride’s stereochemistry prior to hydrolysis could yield the endo,exo variant .

Optimized Hydrolysis Protocol :

-

Reagent : Distilled water (10 mL/g anhydride).

-

Temperature : 100°C (reflux).

-

Duration : 2 h for complete conversion.

| Parameter | Value |

|---|---|

| Melting Point | 180–185°C (dec.) |

| Purity (HPLC) | >98% |

Radical additions offer an alternative pathway for introducing carboxylic acid groups with stereochemical control. While not directly described in the cited sources, analogous methods for norbornene derivatives involve perfluoroalkyl iodide additions initiated by azonitrile/peroxide systems. Adjusting the radical source and reaction geometry could favor exo carboxylation.

Hypothetical Reaction Scheme :

-

Generate norbornene radicals via azobisisobutyronitrile (AIBN) initiation.

-

Trap radicals with maleic acid derivatives to form endo,exo adducts.

-

Purify via recrystallization (ligroine, 60–70°C).

Challenges :

-

Low regioselectivity in radical trapping.

-

Competing side reactions (e.g., dimerization).

Crystallization-Based Purification

Final purification often determines isomer purity. Recrystallization from ligroine (60–70°C) effectively removes undesired isomers and byproducts. For example, dissolving crude diacid in hot ligroine and cooling to 4°C yields crystals with >99% endo,exo configuration.

Crystallization Data :

| Solvent | Temperature (°C) | Purity Gain (%) |

|---|---|---|

| Ligroine | 60–70 | 20–25 |

| Hexane | 40–50 | 10–15 |

化学反应分析

Diels-Alder Reactivity and Isomerization

| Parameter | endo-NDA Formation | exo-NDA Formation |

|---|---|---|

| Energy Barrier (DFT) | 23.1 kcal/mol | 26.8 kcal/mol |

| Thermal Stability | Lower | Higher |

| Stereoselectivity | Favored at <200°C | Dominant at >200°C |

Microreactor studies (260°C, 4 MPa) achieve an exo/endo ratio of 1.19:1 in 2 minutes, demonstrating enhanced stereochemical control under continuous flow conditions . UV irradiation also induces endo→exo isomerization .

Esterification and Hydrolysis

The carboxylic acid groups undergo esterification and kinetically controlled hydrolysis:

-

Ester Synthesis : Reaction with methanol under acid catalysis yields methyl esters with 75% exo selectivity .

-

Hydrolysis : Base-mediated hydrolysis (e.g., NaOH) proceeds via rapid endo/exo isomerization of the ester intermediate, followed by preferential hydrolysis of the exo isomer due to steric accessibility .

Key Mechanistic Insights :

-

Isomerization occurs via carbanion intermediates under basic conditions .

-

Hydrolysis selectivity correlates with solvent polarity and water content .

Ring-Opening Metathesis Polymerization (ROMP)

The norbornene core participates in ROMP using Grubbs catalysts, forming polymers with controlled molecular weights. The exo configuration enhances reactivity due to reduced steric hindrance .

Polymer Properties :

-

High thermal stability (decomposition >300°C).

-

Applications in photoresists and high-performance materials .

Substitution and Functionalization

The carboxylic acid groups are amenable to derivatization:

-

Amidation : Reacts with amines (e.g., hydroxylamine) to form imides, with stereochemistry retained .

-

Anhydride Formation : Dehydration yields 5-norbornene-2,3-dicarboxylic anhydride, a precursor for epoxy resins .

Example Reaction :

Oxidation and Reduction

-

Oxidation : Forms anhydrides or ketones under strong oxidizing agents (e.g., KMnO₄) .

-

Reduction : LiAlH₄ reduces carboxylic acids to primary alcohols, though the bicyclic structure limits accessibility.

Thiol-Ene Click Chemistry

The strained double bond undergoes radical-mediated thiol-ene reactions, enabling crosslinking in polymer networks.

Conditions :

Comparative Reactivity of Isomers

| Reaction | endo Isomer Reactivity | exo Isomer Reactivity |

|---|---|---|

| ROMP | Moderate | High |

| Hydrolysis | Slower | Faster |

| Thiol-Ene | Comparable | Comparable |

科学研究应用

5-Norbornene-2-endo,3-exo-dicarboxylic acid has a wide range of applications in scientific research:

作用机制

The mechanism by which 5-Norbornene-2-endo,3-exo-dicarboxylic acid exerts its effects depends on the specific application. In polymerization reactions, for example, the compound can undergo ring-opening metathesis polymerization (ROMP) to form long polymer chains . The molecular targets and pathways involved vary widely based on the context of its use, such as catalysis or material synthesis.

相似化合物的比较

Comparison with Structurally Related Compounds

Stereoisomers and Anhydrides

cis-5-Norbornene-endo-2,3-dicarboxylic Acid

- CAS No.: 3853-88-1

- Hazard Profile : Classified as corrosive (Skin Corr. 1B) and toxic to specific organs (STOT SE 3), highlighting greater reactivity and handling risks compared to the endo,exo isomer .

- Key Difference : The cis-endo configuration enhances electrophilicity, making it prone to anhydride formation under mild conditions.

5-Norbornene-2,3-endo,endo-dicarboxylic Acid Anhydride

- Synthesis : Produced via Diels-Alder reactions or radical additions with perfluoroalkyl iodides using azonitrile/peroxide initiators .

- Applications : Intermediate for surfactants and fluorinated polymers due to its high reactivity in nucleophilic substitutions .

- Reactivity : Radical additions yield stereoselective products (90–97% exo-5-iodo isomer), unlike the endo,exo acid, which forms stable esters .

cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride

- CAS No.: 2746-19-2

- Stability : Less stable than the endo,exo isomer due to steric strain in the exo configuration.

Derivatives and Functionalized Analogs

Methyl 5-Norbornene-2-carboxylate (MNBC)

- Synthesis: Esterification of 5-norbornene-2-carboxylic acid (72% exo isomer) with methanol under acid catalysis .

- Application: Key intermediate in ROMP for creating block copolymers with controlled nanostructures .

5-Iodo-6-perfluoroalkylnorbornane-endo,endo-2,3-dicarboxylic Acids

- Synthesis: Radical addition of perfluoroalkyl iodides to norbornene dicarboxylates yields surfactants with high thermal and chemical resistance .

- Key Feature : The endo-iodo configuration enhances surface activity compared to exo isomers.

Structural Analogs

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid (CAS 3813-52-3)

- Difference : Lacks substituents at the 5-position, reducing steric hindrance and increasing solubility in polar solvents .

- Application : Less commonly used in polymerization due to lower rigidity compared to the endo,exo isomer.

2-Methylbicyclo[2.2.1]-5-heptene-2-carboxylic Acid

Comparative Data Table

生物活性

5-Norbornene-2-endo,3-exo-dicarboxylic acid is a bicyclic compound derived from norbornene, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, particularly its effects on fungal adhesion, receptor interactions, and potential therapeutic applications.

This compound is characterized by its bicyclic structure, which contributes to its unique chemical reactivity and biological properties. The compound can exist in various isomeric forms, including endo and exo configurations, which influence its biological activity.

Anti-Adhesion Properties

Research has highlighted the anti-adhesion properties of norbornene derivatives against pathogens such as Candida albicans. A study evaluated a series of glycosides based on norbornene scaffolds and found that certain compounds significantly inhibited the adhesion of C. albicans to buccal epithelial cells. Specifically, the cis-endo-norbornene derivative demonstrated up to 65% inhibition of yeast adherence at a concentration of 138 μM, outperforming other tested compounds .

| Compound Type | Inhibition (%) | Concentration (μM) |

|---|---|---|

| Divalent cis-norbornene | 65 | 138 |

| Divalent trans-norbornene | 46 | 138 |

| Monovalent derivatives | 17-43 | 138 |

This data suggests that the structural features of norbornene derivatives can be optimized for enhanced anti-adhesion activity.

Receptor Binding and Pharmacological Activity

5-Norbornene derivatives have also been investigated for their interaction with serotonin receptors. A series of compounds derived from 5-norbornene-2-carboxamide were evaluated for their affinities to the 5-HT1A , 5-HT2A , and 5-HT2C receptors. The results indicated that many of these compounds acted as agonists for the 5-HT1A receptor , with potencies in the submicromolar range .

| Compound Name | EC50 (nM) | Receptor Type |

|---|---|---|

| Norbo-4 | 181 | 5-HT1A |

| Norbo-8 | 194 | 5-HT1A |

| Norbo-10 | 165 | 5-HT1A |

These findings suggest that modifications to the norbornene scaffold can yield compounds with significant pharmacological potential.

Case Studies

- Inhibition of Fungal Adhesion : In a comparative study, various norbornene derivatives were synthesized and tested for their ability to inhibit C. albicans adhesion. The cis-norbornene derivative was particularly effective, indicating a promising avenue for developing antifungal agents based on this scaffold.

- Serotonergic Activity : Another study focused on synthesizing and evaluating a new series of norbornene derivatives for their serotonergic activity. The results demonstrated that specific substitutions on the phenyl ring enhanced receptor binding affinity significantly, showcasing the potential for developing novel antidepressants or anxiolytics.

常见问题

Q. What are the standard synthetic routes for 5-Norbornene-2-endo,3-exo-dicarboxylic acid, and how can reaction conditions influence isomer purity?

The compound is commonly synthesized via Diels-Alder reactions using cyclopentadiene and maleic anhydride, followed by hydrolysis to yield the dicarboxylic acid. The endo/exo isomer ratio depends on reaction temperature, solvent polarity, and catalyst choice. For instance, radical-initiated reactions in solvent-free systems can favor endo selectivity, while thermal conditions may alter stereochemical outcomes . Post-synthesis, recrystallization in ligroine (60–70°C) is recommended to isolate high-purity crystals . Characterization via ¹H-NMR and HPLC is critical to verify isomer ratios (e.g., 80/20 endo/exo in some protocols) .

Q. How can researchers confirm the structural identity and purity of this compound?

Key analytical methods include:

- Melting point analysis : Expected range 173–181°C .

- Spectroscopic techniques : IR spectroscopy identifies carbonyl stretches (C=O at ~1770–1790 cm⁻¹) , while NMR confirms endo/exo stereochemistry via coupling constants and ring proton shifts.

- Chromatography : HPLC with polar stationary phases resolves isomer mixtures .

- pKa determination : Predicted pKa ~3.91 (carboxylic acid protons) .

Q. What safety precautions are essential when handling this compound?

The compound is classified as a skin/eye irritant (H315, H319) and may cause respiratory irritation (H335). Use N95 masks, gloves, and eye protection in ventilated environments. Avoid dust formation and store at room temperature in sealed containers .

Advanced Research Questions

Q. How can conflicting solubility or stability data for this compound be resolved in experimental design?

Discrepancies in solubility (e.g., in water vs. organic solvents) often arise from isomer contamination or hydration states. To address this:

Q. What strategies optimize the synthesis of endo-rich isomers for applications in polymer chemistry?

- Catalyst screening : Lewis acids like ZnCl₂ may enhance endo selectivity in Diels-Alder reactions.

- Solvent effects : Non-polar solvents (e.g., toluene) favor endo adducts due to reduced steric hindrance .

- Kinetic control : Lower reaction temperatures (e.g., 0–5°C) slow equilibration, trapping the endo isomer .

Q. How does the compound’s stereochemistry influence its reactivity in click chemistry or bioconjugation?

The endo configuration’s steric bulk can hinder reactions with strained alkynes (e.g., DBCO in SPAAC reactions). To mitigate this:

Q. What mechanistic insights explain contradictions in radical addition pathways for derivatives of this compound?

Conflicting reports on radical addition efficiency (e.g., with perfluoroalkyl iodides) may stem from initiator choice or solvent polarity. For example:

- Benzoyl peroxide initiates cleaner radical chains in solvent-free systems .

- Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields of iodinated derivatives .

Q. How can computational modeling guide the design of novel norbornene-based catalysts or ligands?

- DFT calculations : Predict regioselectivity in cycloaddition reactions by analyzing frontier molecular orbitals (FMOs) .

- MD simulations : Assess steric effects of endo/exo substituents on binding affinities in coordination complexes .

Methodological Notes

- Isomer separation : Use chiral HPLC columns or derivatization (e.g., esterification with chiral alcohols) for challenging separations .

- Data validation : Cross-reference experimental results with PubChem CID or EC number entries to confirm compound identity .

- Ethical frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。